molecular formula C25H31N3O5 B606594 Cenerimod CAS No. 1262414-04-9

Cenerimod

Cat. No. B606594
M. Wt: 453.54
InChI Key: KJKKMMMRWISKRF-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cenerimod is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator . It has been used in trials for the treatment of systemic lupus erythematosus (SLE) . It inhibits the egress of lymphocytes into the circulation .


Molecular Structure Analysis

Cenerimod has a molecular formula of C25H31N3O5 . It belongs to the class of organic compounds known as phenyloxadiazoles . The InChI key of Cenerimod is KJKKMMMRWISKRF-FQEVSTJZSA-N .


Physical And Chemical Properties Analysis

Cenerimod has a molecular weight of 453.54 g/mol . The exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not detailed in the available literature.

Scientific Research Applications

  • Modulation of T and B Cell Migration : Cenerimod effectively prevents migration of T and B cells, a process crucial in autoimmune disorders like SLE. It was shown to prevent these cells' migration in a concentration-dependent manner, highlighting its potential as a therapeutic agent in autoimmune diseases (Schlicher et al., 2022).

  • Clinical Trials for SLE : Cenerimod has been evaluated in a double-blind, placebo-controlled, proof-of-concept study for treating SLE. The study found that Cenerimod can significantly reduce total lymphocyte count and improve clinical and biological indicators of SLE, suggesting its potential as an effective treatment for this condition (Hermann et al., 2019).

  • Pharmacokinetics and Metabolism : Research on the absorption, distribution, metabolism, and excretion of Cenerimod in healthy subjects showed that it is primarily excreted in feces and to a lesser extent in urine. This study provides important insights into the pharmacokinetics of Cenerimod, essential for its clinical application (Boof et al., 2020).

  • Effect on Lymphocyte Counts in SLE Patients : Cenerimod has been shown to induce a dose-dependent reduction in circulating lymphocyte counts in patients with SLE. This reduction in lymphocyte counts is consistent with the desired therapeutic effect for treating autoimmune disorders like SLE (Strasser et al., 2020).

  • Compatibility with Oral Contraceptives : A study investigating the interaction between Cenerimod and a combined oral contraceptive found that Cenerimod does not significantly affect the pharmacokinetics of the contraceptive, suggesting that it can be safely used in women of childbearing potential undergoing treatment for SLE (Juif et al., 2022).

Safety And Hazards

Cenerimod has been evaluated in clinical trials for safety. In a study, Cenerimod was found to cause a statistically significant dose-dependent reduction in total lymphocyte count. All groups reported similar, non-dose-related frequencies of treatment-emergent adverse events . A small, dose-related, non-clinically relevant decrease in heart rate was observed in the first 6 hours after initiation .

Future Directions

Cenerimod has shown promise in attenuating inflammatory injury and end organ damage in preclinical studies of systemic lupus erythematosus, rheumatoid arthritis, and systemic sclerosis . Further investigation in larger patient populations with longer treatment duration is warranted .

properties

IUPAC Name

(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKMMMRWISKRF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cenerimod

CAS RN

1262414-04-9
Record name Cenerimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262414049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenerimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Propanediol, 3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-,(2S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENERIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y333RS1786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
206
Citations
V Hermann, A Batalov, S Smakotina, PE Juif… - Lupus science & …, 2019 - lupus.bmj.com
Objective To investigate the pharmacodynamics, pharmacokinetics and safety of cenerimod—a potent, oral, selective sphingosine 1-phosphate 1 receptor modulator—in patients with …
Number of citations: 37 lupus.bmj.com
T Hoyler, M Bulle, J Scherer, C Wyss, S Froidevaux… - 2023 - ard.bmj.com
… In rats, cenerimod treatment prevented disease development … Further, treatment with low-dose cenerimod limited joint … 1 receptor modulation by cenerimod will benefit patients suffering …
Number of citations: 0 ard.bmj.com
L Piali, M Birker‐Robaczewska… - Pharmacology …, 2017 - Wiley Online Library
… cenerimod, a novel, selective and orally available S1P 1 receptor modulator that displays biased S1P 1 receptor signaling. We show that cenerimod … Cenerimod was also shown to lack …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
DS Strasser, S Froidevaux, V Sippel, E Gerossier… - RMD open, 2020 - rmdopen.bmj.com
Objectives: SLE is an autoimmune disease characterised by aberrant lymphocyte activation and autoantibody production. This study provides an in-depth preclinical and clinical …
Number of citations: 13 rmdopen.bmj.com
PE Juif, D Baldoni, M Reyes, D Wilbraham… - International Journal of …, 2017 - mdpi.com
… The pharmacokinetic profile of cenerimod was characterised by a t max of 5.0–… of cenerimod. A dose-dependent decrease in lymphocyte count was observed after initiation of cenerimod …
Number of citations: 14 www.mdpi.com
TF Hoyler, DS Strasser, O Berkani, C Cahuzac… - 2023 - lupus.bmj.com
… In a 12-week phase 2a clinical trial, treatment with cenerimod … which additionally showed that cenerimod 4 mg reduced pro-… Cenerimod is therefore hypothesized to act on three key …
Number of citations: 0 lupus.bmj.com
M Kano, T Kobayashi, M Date, M Tennichi… - Scientific Reports, 2019 - nature.com
… 1 receptor modulator cenerimod attenuates murine sclerodermatous models. Cenerimod was … Bleomycin-induced SSc model mice were administered cenerimod from day 0 to 28. Early …
Number of citations: 15 www.nature.com
S Nayar, J Campos, C Smith, CD Buckley… - 2018 - ard.bmj.com
… Cenerimod induced disaggregation of the lymphocytic … Mice treated with cenerimod displayed significantly decreased T … Interestingly, the lymphocytes from cenerimod treated mice …
Number of citations: 1 ard.bmj.com
ML Boof, JJ van Lier, S English, H Fischer, M Ufer… - Xenobiotica, 2020 - Taylor & Francis
… The dose of 3.7 MBq (100 μCi) of 14 C-cenerimod was chosen as it allowed the proper characterization of routes and rates of excretion and PK of cenerimod and its metabolites. The …
Number of citations: 6 www.tandfonline.com
L Schlicher, P Kulig, M Murphy, M Keller - 2021 - ard.bmj.com
… In this study, the mode of action of cenerimod on primary … GC on the mode of action of cenerimod was evaluated. Methods: … with different concentrations of cenerimod to measure S1P1 …
Number of citations: 0 ard.bmj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.